N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a thiazole ring and a tetrahydrocinnoline moiety, indicating its possible biological activity. The molecular formula for this compound is C15H19N5O3S, and it has a molar mass of 349.41 g/mol.
This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities including antimicrobial, antifungal, and anticancer properties. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms. The specific structure of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide positions it as an interesting candidate for further pharmaceutical research and development.
The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole derivatives with acetamides or related compounds.
The molecular structure of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide can be represented using various chemical notation systems. The structure includes:
The compound's structural representation can be derived from its SMILES notation: CN1C=C(C)S/C/1=N\C(=O)C2=C(O)c3ccccc3S(=O)(=O)N2C
, which provides insight into its connectivity and functional groups.
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide can participate in various chemical reactions typical for thiazole derivatives:
These reactions often require careful control of conditions such as pH and temperature to avoid decomposition or side reactions.
The mechanism of action for N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is not fully elucidated but is hypothesized to involve interaction with biological targets such as enzymes or receptors due to its structural features.
Preliminary studies suggest that compounds with similar structures may exhibit inhibitory effects on specific enzymatic pathways or cellular processes related to disease mechanisms.
The physical properties of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide include:
Chemical properties include:
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide has potential applications in:
The unique structural characteristics and biological activity make this compound an interesting subject for further research in medicinal chemistry and drug development.
CAS No.: 2873-38-3
CAS No.:
CAS No.: 637004-63-8
CAS No.:
CAS No.: 261380-41-0
CAS No.: 88048-09-3